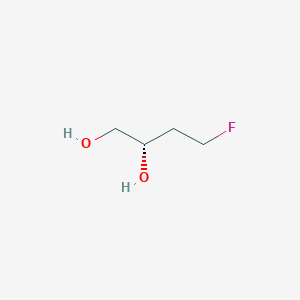

(2S)-4-Fluorobutane-1,2-diol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It often requires a detailed step-by-step process, including the starting materials, reaction conditions, and the yield of the product .Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule and the type of bonds (covalent, ionic, etc.) that hold these atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes understanding the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis

This involves studying properties such as melting point, boiling point, solubility, density, and reactivity of the compound .科学的研究の応用

Synthesis and Analytical Characterizations

Research into substances based on the 1,2-diarylethylamine template, including (2S)-4-Fluorobutane-1,2-diol, has explored various potential clinical applications. Some derivatives function as NMDA receptor antagonists with dissociative effects. A study detailed the synthesis and analytical characterizations of fluorolintane and its isomers, substances related to (2S)-4-Fluorobutane-1,2-diol, showing their relevance in clinical research and potential for non-medical use. The research emphasized the importance of distinguishing between isomers for stakeholders encountering new psychoactive substances (Dybek et al., 2019).

Organometallic Manipulations

Fluoroolefins, including compounds related to (2S)-4-Fluorobutane-1,2-diol, are valuable feedstocks in various industries such as refrigeration and pharmaceuticals. A thesis discussed the manipulation of fluoroolefins mediated or catalyzed by low-coordinate nickel systems, demonstrating the preparation of value-added derivatives. This research highlights the role of (2S)-4-Fluorobutane-1,2-diol analogues in the development of new materials and processes in organometallic chemistry (Sicard, 2016).

Environmental and Biological Applications

A study on a fluorescent probe designed for the detection of hydrazine in biological and water samples utilized a molecule with structural similarities to (2S)-4-Fluorobutane-1,2-diol. The probe's ability to specifically sense hydrazine via an intramolecular charge transfer pathway illustrates the application of (2S)-4-Fluorobutane-1,2-diol derivatives in environmental monitoring and biological imaging (Zhu et al., 2019).

Intramolecular Hydrogen Bonding Studies

Research on linear aliphatic fluoroalcohols, including (2S)-4-Fluorobutane-1,2-diol, found no evidence of CF···HO intramolecular hydrogen bonds in solution, contrasting with theoretical predictions for isolated molecules. This study contributes to the understanding of the molecular behavior of fluoroalcohols and their interactions, relevant for the design of new materials and pharmaceuticals (Cormanich et al., 2014).

Asymmetric Synthesis Applications

Tartrate-derived diols, closely related to (2S)-4-Fluorobutane-1,2-diol, have been employed in asymmetric organic synthesis, particularly as protecting groups for boronic acids. This application underlines the utility of (2S)-4-Fluorobutane-1,2-diol and its derivatives in synthesizing enantiomerically pure compounds, crucial for the pharmaceutical industry (Berg et al., 2012).

作用機序

Safety and Hazards

特性

IUPAC Name |

(2S)-4-fluorobutane-1,2-diol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9FO2/c5-2-1-4(7)3-6/h4,6-7H,1-3H2/t4-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVQZMHORAYWONP-BYPYZUCNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CF)C(CO)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CF)[C@@H](CO)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9FO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

108.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S)-4-Fluorobutane-1,2-diol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Methyl-2-[({2-methylpyrazolo[1,5-a]pyrazin-4-yl}oxy)methyl]pyrrolidine](/img/structure/B2772391.png)

![Methyl 2-[(piperidin-4-yl)methyl]-1,3-thiazole-5-carboxylate dihydrochloride](/img/structure/B2772396.png)

![4-[(Dimethylsulfamoylamino)methyl]-2-thiophen-3-ylpyridine](/img/structure/B2772397.png)

![2-chloro-N-(2-{[4-(propan-2-yl)phenyl]methyl}-2,3-dihydro-1H-pyrazol-3-ylidene)acetamide](/img/structure/B2772398.png)

![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-phenethylacetamide](/img/structure/B2772399.png)

![4-[4-(Cyclopropanesulfonyl)piperazine-1-carbonyl]-6-methoxyquinoline](/img/structure/B2772401.png)

![(3-Fluoropyridin-4-yl)-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2772409.png)

![3-Azabicyclo[3.2.1]octan-8-one hydrochloride](/img/structure/B2772413.png)